7-叠氮庚酸

描述

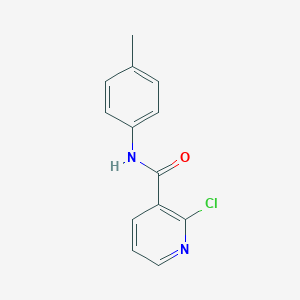

7-Azidoheptanoic Acid is a chemical compound with the molecular formula C7H13N3O2 . It has an average mass of 171.197 Da and a monoisotopic mass of 171.100784 Da .

Synthesis Analysis

The synthesis of 7-Azidoheptanoic Acid involves several steps. The process starts with Boc-Lys(Cbz)-OH, which is dissolved in dry DMF. K2CO3 is then added, followed by the gradual addition of MeI. The mixture is stirred overnight at 80°C . The reaction mixture is then quenched by the addition of water and extracted by EtOAc. The EtOAc layers are combined, washed with brine, and dried by anhydrous Na2SO4. The crude product is then purified by silica gel flash column chromatography .

Molecular Structure Analysis

The molecular structure of 7-Azidoheptanoic Acid consists of 7 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .

Physical And Chemical Properties Analysis

7-Azidoheptanoic Acid has several physical and chemical properties. It has 5 hydrogen bond acceptors and 1 hydrogen bond donor. It also has 7 freely rotating bonds. Its ACD/LogP value is 1.28, and its ACD/LogD values are 0.88 at pH 5.5 and -0.92 at pH 7.4 .

科学研究应用

Bioconjugation and Drug Development

7-Azidoheptanoic Acid is a versatile molecule used in bioconjugation . It can be attached to various biomolecules, including proteins and antibodies, without disrupting their function. This makes it valuable in drug development for creating targeted therapies. By conjugating drugs to antibodies through the azide group, researchers can direct treatments to specific cells, reducing side effects and improving efficacy.

Peptide Synthesis

In biochemistry, 7-Azidoheptanoic Acid plays a crucial role in peptide synthesis . Its azide group can participate in click chemistry reactions, a class of biocompatible chemical reactions that are rapid and specific. This property is particularly useful in synthesizing peptides with precise modifications, which is essential for studying protein functions and interactions.

Pharmaceutical Research

The azide functionality of 7-Azidoheptanoic Acid is exploited in pharmaceutical research to develop prodrugs . Prodrugs are inactive compounds that can be metabolized into active drugs within the body. The azide group can be transformed into amine groups, which are commonly found in bioactive molecules, thus enabling the design of compounds with better pharmacokinetic properties.

Material Science

7-Azidoheptanoic Acid finds applications in material science due to its ability to form covalent bonds with a variety of substrates . It can be used to modify the surface properties of materials, such as creating hydrophobic or hydrophilic surfaces, which is important in the development of biomedical devices and implants.

Agricultural Research

In the field of agriculture, 7-Azidoheptanoic Acid can be used to modify natural compounds to enhance their activity as biopesticides or fertilizers . The azide group allows for the introduction of additional functional groups that can improve the solubility, stability, or biological activity of these compounds.

Environmental Science

Environmental science benefits from the use of 7-Azidoheptanoic Acid in the study of pollutant degradation . Researchers can use it to synthesize compounds that mimic pollutants, allowing them to study the mechanisms of degradation and develop effective bioremediation strategies.

Industrial Applications

Industrially, 7-Azidoheptanoic Acid is used as a building block in the synthesis of complex molecules . Its reactive azide group can be used to introduce nitrogen-containing functional groups into industrial chemicals, which can impart unique properties like increased reactivity or stability.

安全和危害

作用机制

Target of Action

It is known that azides, such as the one present in 7-azidoheptanoic acid, are highly reactive and can participate in various organic synthesis reactions .

Mode of Action

7-Azidoheptanoic Acid is an organic compound that contains an azide group and a carboxylic acid group . The azide group gives it good reactivity, allowing it to participate in various organic synthesis reactions . The carboxylic acid group provides it with good water solubility . Through reactions with other compounds, 7-Azidoheptanoic Acid can generate a variety of derivatives .

Pharmacokinetics

Its carboxylic acid group suggests that it may have good water solubility , which could potentially influence its absorption and distribution.

属性

IUPAC Name |

7-azidoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c8-10-9-6-4-2-1-3-5-7(11)12/h1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFLEAPQHWPYTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=[N+]=[N-])CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B183159.png)

![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B183160.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B183163.png)

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B183165.png)